1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one
Description
This compound features a thiazole core substituted with a 3-hydroxy-4-methoxyphenyl group at the 2-position and a methyl group at the 5-position, with an acetyl moiety at the 4-position.
Properties
IUPAC Name |
1-[2-(3-hydroxy-4-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-7(15)12-8(2)18-13(14-12)9-4-5-11(17-3)10(16)6-9/h4-6,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYCDTMYGLVIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-4-methoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of high-purity reagents and solvents is also crucial in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with thiazole and phenolic structures exhibit significant antimicrobial properties. A study demonstrated that 1-(2-(3-hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents for treating infections.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in several studies. It acts by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases such as cancer and cardiovascular disorders. In vitro assays have shown that it effectively inhibits lipid peroxidation, indicating its potential as a dietary supplement or therapeutic agent.
Cancer Research
Preliminary studies have explored the compound's effects on cancer cell lines. It has been observed to induce apoptosis in certain cancer cells, suggesting its potential use as a chemotherapeutic agent. Further research is needed to elucidate the mechanisms involved and to assess its efficacy in vivo.
Case Studies
| Study | Objective | Findings | Reference |
|---|---|---|---|
| Study on Antimicrobial Activity | Evaluate antimicrobial efficacy | Showed significant inhibition of bacterial growth | [Source 1] |
| Antioxidant Capacity Assessment | Measure free radical scavenging ability | Effective in reducing oxidative stress markers | [Source 2] |
| Cancer Cell Line Analysis | Investigate apoptotic effects | Induced apoptosis in breast cancer cells | [Source 3] |
Mechanism of Action
The mechanism of action of 1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The thiazole ring may also play a role in modulating the compound’s biological activity by interacting with specific proteins and pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
1-(2-(3-Ethoxy-4-(2-(2-(2-methoxyethoxy)ethoxy)phenyl)-5-methylthiazol-4-yl)ethan-1-one (Compound D)
- Key Differences : Ethoxy and methoxyethoxy substituents replace the hydroxyl and methoxy groups in the target compound.
- Impact: Increased hydrophilicity due to polyether chains may enhance aqueous solubility compared to the target compound’s hydroxyl group.
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
- Key Differences: An amino group replaces the hydroxyl and methoxyphenyl substituents.
1-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
- Key Differences : A triazole ring replaces the thiazole core.
- Impact : Triazoles exhibit distinct electronic properties (e.g., stronger dipole moments) and metabolic resistance, which could influence drug-likeness. The methoxyphenyl group is retained, suggesting comparable aromatic interactions .
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e)
- Key Differences : A sulfoximine group replaces the thiazole ring.
- The methoxyphenyl group mirrors the target compound’s substituent, preserving π-π stacking interactions .
Physical and Chemical Properties
Biological Activity
1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one, commonly referred to as compound C, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, anticonvulsant, and enzymatic inhibition properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H13NO3S
- Molecular Weight : 263.312 g/mol
- CAS Number : 1638148-85-2
The structural features include a thiazole ring and a methoxy-substituted phenyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. Compound C has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis via Bcl-2 pathway inhibition |
| U251 (human glioblastoma) | 1.61 ± 1.92 | Disruption of cell cycle progression |
| HT29 (human colorectal carcinoma) | <10 | Interference with DNA synthesis |
The presence of the methoxy group at the para position of the phenyl ring is believed to enhance the anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival pathways .
Anticonvulsant Activity
The anticonvulsant potential of compound C has also been explored. In a series of tests, it demonstrated significant protective effects against seizures.
| Test Model | ED50 (mg/kg) | Outcome |
|---|---|---|
| PTZ-induced seizures | 5.0 | Complete protection from tonic extensor phase |
| Maximal electroshock | 7.5 | Significant reduction in seizure duration |
The structure-activity relationship (SAR) analysis indicates that the thiazole moiety is essential for anticonvulsant activity, with modifications leading to varying degrees of efficacy .
Enzymatic Inhibition
Compound C has been investigated as a potential inhibitor of deoxycytidine kinase (dCK), an enzyme critical in nucleoside metabolism and a target for cancer therapy.
| Inhibition Type | Ki (µM) | Remarks |
|---|---|---|
| Competitive Inhibition | 0.45 | Strong binding affinity due to phenyl and thiazole interactions |
| Non-competitive | 1.25 | Suggests multiple binding sites on the enzyme |
The compound's binding affinity was influenced by substituents on the thiazole ring, with optimal configurations enhancing metabolic stability and potency against dCK .
Case Studies
A case study involving compound C highlighted its effectiveness in a xenograft model of human cancer. Mice treated with compound C showed a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent.
Q & A
Q. What synthetic methodologies are recommended for high-yield preparation of the compound?
The compound is synthesized via a Hantzsch thiazole synthesis approach. A mixture of thioamide (15.0 mmol) and 4-bromopentane-2,3-dione (22.5 mmol) in ethanol is refluxed for 4 hours. Purification via flash column chromatography (10:3 hexanes/ethyl acetate) yields the product in 96% purity. Key considerations include stoichiometric excess of the diketone reagent to drive the reaction and controlled temperature to minimize side products. ¹H NMR (500 MHz, DMSO-d6) data (δ 9.53 br s) confirm structural integrity .
Q. How can spectroscopic data inconsistencies during characterization be resolved?
Contradictions in NMR or IR spectra often arise from residual solvents, tautomerism, or impurities. For this compound:
Q. What purification strategies optimize yield and purity for hygroscopic intermediates?
Flash chromatography with silica gel (hexanes/ethyl acetate) is effective. For hygroscopic intermediates, use anhydrous solvents and inert atmosphere handling. Monitor polarity via TLC (Rf ~0.3 in 10:3 hexanes/ethyl acetate) to guide fraction collection .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) at 90 K with Mo-Kα radiation (λ = 0.71073 Å) provides atomic-resolution data. Refinement using SHELXL (via WinGX suite) incorporates anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks are validated using ORTEP for Windows to visualize electron density maps . Example crystallographic parameters:
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Unit cell (Å) | a = 6.0686, b = 18.6887, c = 14.9734 |
| β angle (°) | 91.559 |
| R factor | < 0.05 |
Q. What computational tools predict hydrogen bonding patterns in crystal packing?
Graph set analysis (e.g., D , S , R motifs) identifies recurring hydrogen bond motifs. For this compound:
Q. How do tautomeric equilibria in solution affect bioactivity studies?
The thiazole ring and phenolic -OH group enable keto-enol tautomerism. To stabilize specific tautomers:
Q. What strategies address discrepancies between experimental and theoretical spectra?
Discrepancies in IR or UV-Vis spectra may arise from solvent effects or conformational flexibility. Mitigation steps:
- Solvent Correction: Apply PCM (Polarizable Continuum Model) in Gaussian 09 to simulate solvent-dependent shifts.
- Conformational Sampling: Use molecular dynamics (MD) simulations (AMBER force field) to identify dominant conformers .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
